1-(4-Methylpiperazin-1-yl)-3-[1-(naphthalen-2-ylmethyl)piperidin-3-yl]propan-1-one
Description
1-(4-Methylpiperazin-1-yl)-3-[1-(naphthalen-2-ylmethyl)piperidin-3-yl]propan-1-one is a complex organic compound that features a piperazine ring, a naphthalene moiety, and a piperidine ring
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-[1-(naphthalen-2-ylmethyl)piperidin-3-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O/c1-25-13-15-27(16-14-25)24(28)11-9-20-5-4-12-26(18-20)19-21-8-10-22-6-2-3-7-23(22)17-21/h2-3,6-8,10,17,20H,4-5,9,11-16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXZFMCCSGUWPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2CCCN(C2)CC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpiperazin-1-yl)-3-[1-(naphthalen-2-ylmethyl)piperidin-3-yl]propan-1-one typically involves multiple steps, starting with the preparation of the individual components, followed by their coupling under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metals.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpiperazin-1-yl)-3-[1-(naphthalen-2-ylmethyl)piperidin-3-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Methylpiperazin-1-yl)-3-[1-(naphthalen-2-ylmethyl)piperidin-3-yl]propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-[1-(naphthalen-2-ylmethyl)piperidin-3-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylpiperazin-1-yl)propan-2-ol dihydrochloride
- [1-(4-methylpiperazin-1-yl)cycloheptyl]methylamine
Uniqueness
1-(4-Methylpiperazin-1-yl)-3-[1-(naphthalen-2-ylmethyl)piperidin-3-yl]propan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring, a naphthalene moiety, and a piperidine ring makes it particularly interesting for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
